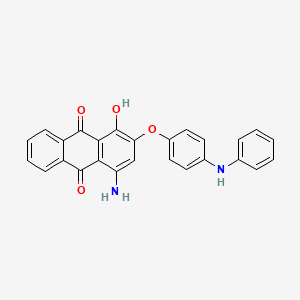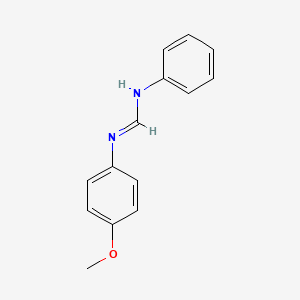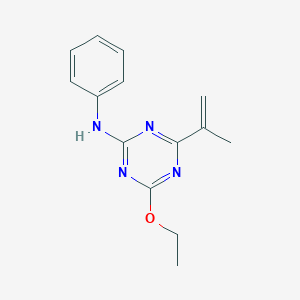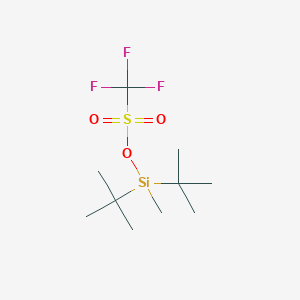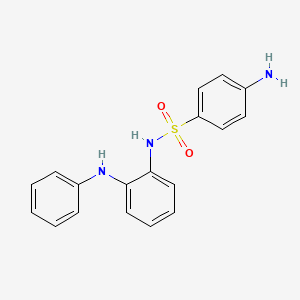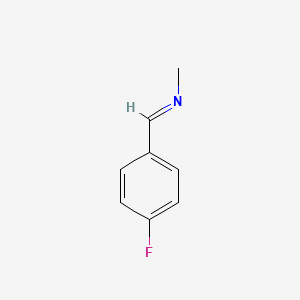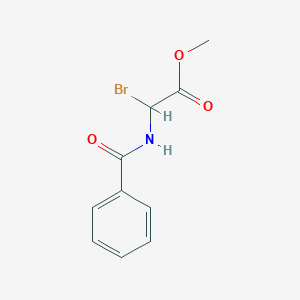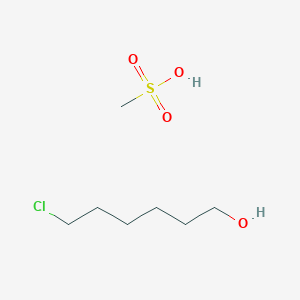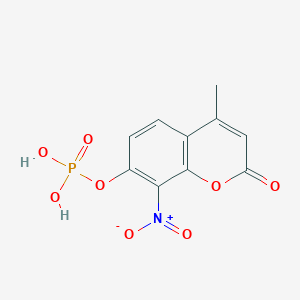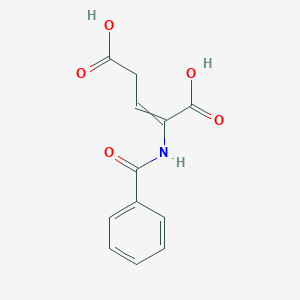
2-Benzamidopent-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzamidopent-2-enedioic acid is an organic compound with the molecular formula C12H11NO4 It is characterized by the presence of a benzamide group attached to a pentenedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidopent-2-enedioic acid typically involves the reaction of benzamide with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CONH2+C4H2O3→C12H11NO4
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzamidopent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide group or the pentenedioic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzamide derivatives with carboxylic acid groups.
Reduction: Formation of benzyl alcohols or benzylamines.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-Benzamidopent-2-enedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Benzamidopent-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler analog with a single amide group attached to a benzene ring.
Maleic Acid: A related compound with a similar pentenedioic acid backbone but lacking the benzamide group.
Fumaric Acid: An isomer of maleic acid with a trans configuration.
Uniqueness
2-Benzamidopent-2-enedioic acid is unique due to the combination of the benzamide group and the pentenedioic acid backbone, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
104523-31-1 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
2-benzamidopent-2-enedioic acid |
InChI |
InChI=1S/C12H11NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)(H,14,15)(H,17,18) |
Clave InChI |
VDFULXKWVUMMMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


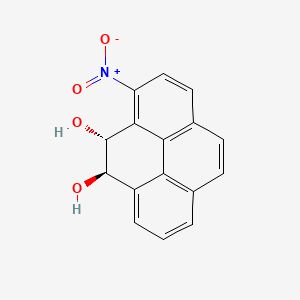
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)
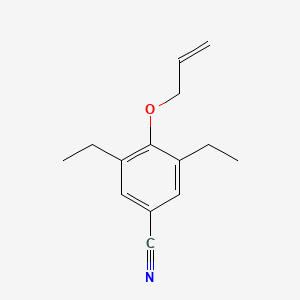
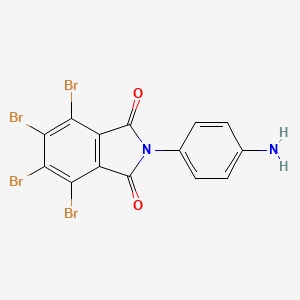
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
